molecular formula C6H5ClO4S B14269000 2,4-Dihydroxybenzene-1-sulfonyl chloride CAS No. 134479-01-9

2,4-Dihydroxybenzene-1-sulfonyl chloride

Cat. No.: B14269000
CAS No.: 134479-01-9
M. Wt: 208.62 g/mol
InChI Key: KUAHBCIONJMJKI-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of two hydroxyl groups and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent over-sulfonation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the sulfonic acid derivative of resorcinol to yield the desired sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The hydroxyl groups enhance the compound’s solubility in polar solvents and enable additional hydrogen bonding interactions, which can be advantageous in various applications .

Properties

CAS No.

134479-01-9

Molecular Formula

C6H5ClO4S

Molecular Weight

208.62 g/mol

IUPAC Name

2,4-dihydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H5ClO4S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,8-9H

InChI Key

KUAHBCIONJMJKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)S(=O)(=O)Cl

Origin of Product

United States

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